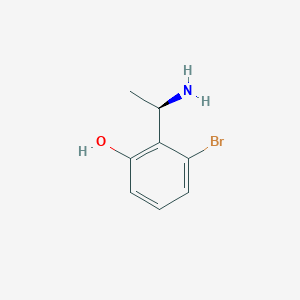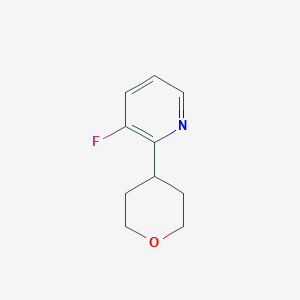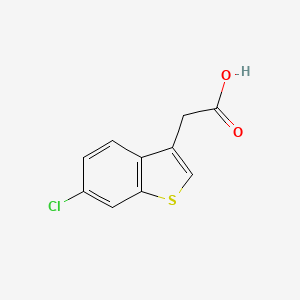
2-(6-Chloro-1-benzothiophen-3-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is a chemical compound with the molecular formula C10H7ClO2S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom fused to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid typically involves the chlorination of benzothiophene followed by the introduction of an acetic acid moiety. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position of the benzothiophene ring. The resulting 6-chlorobenzothiophene is then reacted with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid may involve large-scale chlorination and acetylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can help achieve high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(6-Chloro-1-benzothiophen-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by interacting with receptor proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-Bromo-1-benzothiophen-3-yl)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-(6-Methyl-1-benzothiophen-3-yl)acetic acid: Similar structure with a methyl group instead of chlorine.
2-(6-Fluoro-1-benzothiophen-3-yl)acetic acid: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
2-(6-Chloro-1-benzothiophen-3-yl)acetic acid is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, such as nucleophilic substitution, and may enhance the compound’s ability to interact with specific molecular targets in biological systems.
Eigenschaften
Molekularformel |
C10H7ClO2S |
|---|---|
Molekulargewicht |
226.68 g/mol |
IUPAC-Name |
2-(6-chloro-1-benzothiophen-3-yl)acetic acid |
InChI |
InChI=1S/C10H7ClO2S/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4-5H,3H2,(H,12,13) |
InChI-Schlüssel |
ASCVJQNLBVEYQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC=C2CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


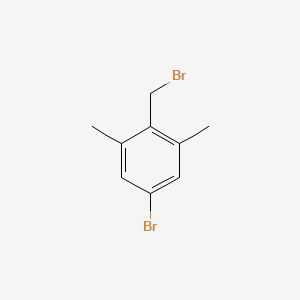
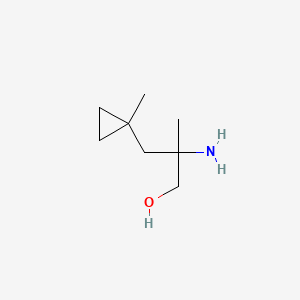
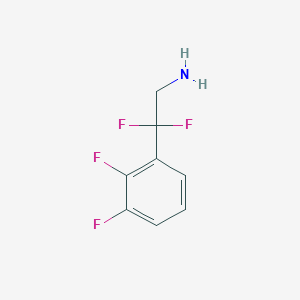
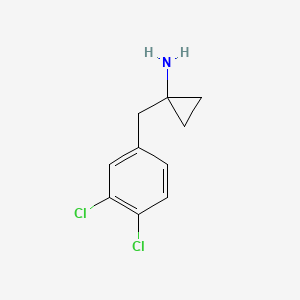
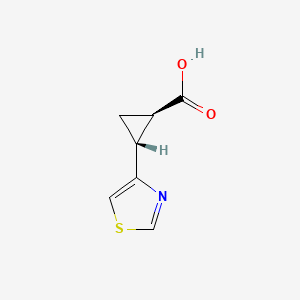
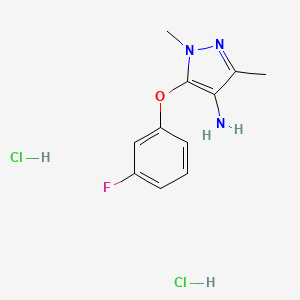
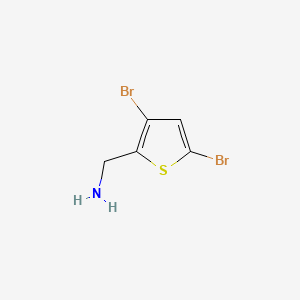

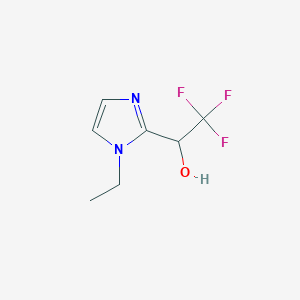
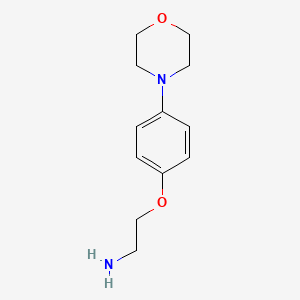
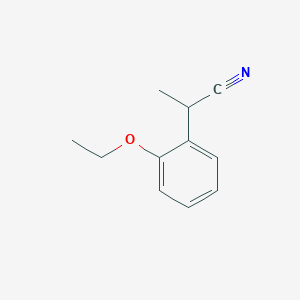
![1-[(tert-butoxy)carbonyl]-hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylicacid](/img/structure/B15320680.png)
